Cas no 156635-89-1 ((4-(Benzyloxy)-2,6-difluorophenyl)boronic acid)
(4-(Benzyloxy)-2,6-difluorophenyl)boronic acid Chemical and Physical Properties
Names and Identifiers
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- (4-(Benzyloxy)-2,6-difluorophenyl)boronic acid
- 4-Benzyloxy-2,6-difluorophenylboronic acid
- [4-(Benzyloxy)-2,6-difluorophenyl]boronic acid
- (4-(Benzyloxy)-2,6-difluorophenyl)boronicacid
- BENZYLOXY-2,6-DIFLUOROPHENYLBORONIC ACID
- 2,6-Difluoro-4-benzyloxyphenylboronicacid
- PC412025
- BC001161
- AX8161846
- AB0022521
- ST24026250
- (2,6-difluoro-4-phenylmethoxyphenyl)boronic acid
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- MDL: MFCD12026734
- Inchi: 1S/C13H11BF2O3/c15-11-6-10(7-12(16)13(11)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2
- InChI Key: CDIXTACVWOYKES-UHFFFAOYSA-N
- SMILES: FC1C=C(C=C(C=1B(O)O)F)OCC1C=CC=CC=1
Computed Properties
- Exact Mass: 264.07700
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 263
- Topological Polar Surface Area: 49.7
Experimental Properties
- PSA: 49.69000
- LogP: 1.22360
(4-(Benzyloxy)-2,6-difluorophenyl)boronic acid Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
(4-(Benzyloxy)-2,6-difluorophenyl)boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 035549-500mg |
4-Benzyloxy-2,6-difluorophenylboronic acid, 95+% |
156635-89-1 | 95+% | 500mg |
$59.00 | 2023-09-10 | |
| Matrix Scientific | 035549-1g |
4-Benzyloxy-2,6-difluorophenylboronic acid, 95+% |
156635-89-1 | 95+% | 1g |
$90.00 | 2023-09-10 | |
| Matrix Scientific | 035549-5g |
4-Benzyloxy-2,6-difluorophenylboronic acid, 95+% |
156635-89-1 | 95+% | 5g |
$398.00 | 2023-09-10 | |
| TRC | B682868-100mg |
4-Benzyloxy-2,6-difluorophenylboronic Acid |
156635-89-1 | 100mg |
$ 69.00 | 2023-04-18 | ||
| TRC | B682868-250mg |
4-Benzyloxy-2,6-difluorophenylboronic Acid |
156635-89-1 | 250mg |
$ 121.00 | 2023-04-18 | ||
| TRC | B682868-500mg |
4-Benzyloxy-2,6-difluorophenylboronic Acid |
156635-89-1 | 500mg |
$ 190.00 | 2023-04-18 | ||
| TRC | B682868-1g |
4-Benzyloxy-2,6-difluorophenylboronic Acid |
156635-89-1 | 1g |
$ 270.00 | 2023-04-18 | ||
| Alichem | A019108167-1g |
(4-(Benzyloxy)-2,6-difluorophenyl)boronic acid |
156635-89-1 | 95% | 1g |
159.58 USD | 2021-06-17 | |
| Alichem | A019108167-5g |
(4-(Benzyloxy)-2,6-difluorophenyl)boronic acid |
156635-89-1 | 95% | 5g |
496.65 USD | 2021-06-17 | |
| Alichem | A019108167-10g |
(4-(Benzyloxy)-2,6-difluorophenyl)boronic acid |
156635-89-1 | 95% | 10g |
744.45 USD | 2021-06-17 |
(4-(Benzyloxy)-2,6-difluorophenyl)boronic acid Suppliers
(4-(Benzyloxy)-2,6-difluorophenyl)boronic acid Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
Additional information on (4-(Benzyloxy)-2,6-difluorophenyl)boronic acid
(4-(Benzyloxy)-2,6-difluorophenyl)boronic Acid: A Comprehensive Overview
The compound with CAS No. 156635-89-1, commonly referred to as (4-(Benzyloxy)-2,6-difluorophenyl)boronic acid, is a highly specialized chemical entity that has garnered significant attention in the fields of organic synthesis and materials science. This compound is notable for its unique structure, which combines a boronic acid group with a substituted phenyl ring featuring benzyloxy and difluoro substituents. The combination of these functional groups makes it a versatile building block in various chemical reactions, particularly in the context of cross-coupling reactions.
Recent advancements in organoboron chemistry have highlighted the importance of (4-(Benzyloxy)-2,6-difluorophenyl)boronic acid as a key intermediate in the synthesis of complex aromatic compounds. Its role in Suzuki-Miyaura coupling reactions has been extensively explored, where it serves as an efficient partner for aryl halides and other boronate esters. The presence of the benzyloxy group enhances the compound's stability and reactivity, making it a preferred choice for researchers aiming to construct biaryl structures with high precision.
One of the most intriguing aspects of this compound is its potential application in the development of advanced materials. Researchers have demonstrated that (4-(Benzyloxy)-2,6-difluorophenyl)boronic acid can be utilized in the synthesis of functional polymers and organic semiconductors. The difluoro substituents on the phenyl ring contribute to electronic properties that are highly desirable in these applications, such as improved charge transport and enhanced stability under thermal and oxidative conditions.
Moreover, the compound's compatibility with various synthetic strategies has been a focal point of recent studies. For instance, its ability to undergo nucleophilic aromatic substitution reactions has opened new avenues for constructing heterocyclic compounds with complex architectures. This versatility is further underscored by its utility in click chemistry protocols, where it serves as a reactive partner for azide and alkyne components.
The synthesis of (4-(Benzyloxy)-2,6-difluorophenyl)boronic acid involves a multi-step process that typically begins with the bromination of an aromatic precursor followed by subsequent functionalization steps. Recent optimizations in these synthetic routes have significantly improved yields and reduced reaction times, making this compound more accessible for large-scale applications.
In terms of characterization, modern analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming the compound's structure and purity. These methods provide critical insights into the molecular integrity and stereochemical properties of (4-(Benzyloxy)-2,6-difluorophenyl)boronic acid, ensuring its reliability as a reagent in demanding chemical transformations.
Looking ahead, the continued exploration of (4-(Benzyloxy)-2,6-difluorophenyl)boronic acid is expected to unlock new opportunities in drug discovery and materials engineering. Its unique combination of functional groups positions it as a valuable tool for chemists seeking to design molecules with tailored electronic and structural properties.
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